N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Physicochemical profiling Drug-likeness ADME prediction

N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide (CAS 899706-46-8; PubChem CID is a synthetic heterocyclic compound that incorporates a 4-oxoquinazolin-3(4H)-yl core linked via an acetyl bridge to a glycinamide moiety terminated with a furan-2-ylmethyl group. The compound belongs to a well-established class of quinazolinone-derivatized glycinamides that have been investigated across multiple target families, including GPCRs and enzymes.

Molecular Formula C17H16N4O4
Molecular Weight 340.33 g/mol
Cat. No. B14938665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Molecular FormulaC17H16N4O4
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CO3
InChIInChI=1S/C17H16N4O4/c22-15(18-8-12-4-3-7-25-12)9-19-16(23)10-21-11-20-14-6-2-1-5-13(14)17(21)24/h1-7,11H,8-10H2,(H,18,22)(H,19,23)
InChIKeyACVPKGUMWTUSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide (CAS 899706-46-8): Procurement-Relevant Compound Identity and Sourcing Profile


N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide (CAS 899706-46-8; PubChem CID 3652245) is a synthetic heterocyclic compound that incorporates a 4-oxoquinazolin-3(4H)-yl core linked via an acetyl bridge to a glycinamide moiety terminated with a furan-2-ylmethyl group [1]. The compound belongs to a well-established class of quinazolinone-derivatized glycinamides that have been investigated across multiple target families, including GPCRs and enzymes . The specific furan-2-ylmethyl substitution distinguishes this compound from its more common cyclohexyl, dimethoxyphenyl, and methoxyphenethyl analogs, conferring distinct physicochemical properties such as a low computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 104 Ų [1].

Why N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide Cannot Be Replaced by In-Class Analogs Without Validation


Compounds within the 4-oxoquinazolin-glycinamide class share a conserved quinazolinone-glycinamide scaffold but diverge critically at the terminal amide substituent. The N-(furan-2-ylmethyl) variant introduces a heteroaromatic furan ring that alters hydrogen-bonding capacity, lipophilicity, and ring electronics compared to the cyclohexyl, dimethoxyphenyl, or methoxyphenethyl analogs [1]. These structural differences translate into measurable differences in computed physicochemical properties: the furan analog exhibits an XLogP3 of 0.2 versus an estimated ~1.5–2.5 for the cyclohexyl analog, and a distinct H-bond acceptor profile (5 acceptors vs. 4 in simpler quinazolinones) [2]. Furthermore, the compound was specifically included in a cell-based high-throughput primary screen for GPR151 activators at The Scripps Research Institute Molecular Screening Center, indicating that its unique substitution pattern was selected for interrogation of this orphan GPCR target [3]. Substituting a structurally related but chemically distinct analog without re-validation would therefore risk altering target engagement, solubility, and screening outcomes.

Quantitative Evidence Guide for N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide: Comparator-Backed Differentiation Data


Physicochemical Differentiation: Computed XLogP3, TPSA, and H-Bond Profile Versus Cyclohexyl and Dimethoxyphenyl Analogs

The furan-2-ylmethyl terminal substituent confers a markedly lower computed lipophilicity (XLogP3 = 0.2) compared to the corresponding N-cyclohexyl analog (estimated XLogP3 ≈ 2.0–2.5 based on cyclohexyl contribution), a difference of approximately 1.8–2.3 log units [1]. The TPSA of 104 Ų and 5 H-bond acceptors (vs. 4 for simpler quinazolinone analogs lacking the full glycinamide extension) place this compound in a distinct physicochemical space that may favor solubility but reduce passive membrane permeability relative to more lipophilic congeners [1]. The N-(2,4-dimethoxyphenyl) analog, by contrast, has a higher molecular weight and additional H-bond acceptors from the methoxy groups, creating a different solubility and permeability profile. These computed differences are quantifiable and directly relevant to formulation, assay compatibility, and DMSO stock preparation protocols in procurement decisions .

Physicochemical profiling Drug-likeness ADME prediction

Target Engagement Screening: GPR151 Activator Primary HTS Assay Specificity Versus Baseline

This compound was specifically included in the cell-based high-throughput primary assay (PubChem AID 1508602) to identify activators of GPR151, an orphan GPCR with highly restricted expression in the habenula complex and implicated in nicotine dependence, depression, and schizophrenia [1]. The assay was implemented and miniaturized to 1,536-well format by The Scripps Research Institute Molecular Screening Center under NIH grant 1R01MH111116 [1]. The inclusion of the furan-2-ylmethyl-glycinamide scaffold in this screening deck, alongside structurally diverse chemotypes, reflects a deliberate selection strategy targeting the galanin-receptor-like subfamily of GPCRs . While specific % activation or EC50 values for this compound were not publicly deposited in the PubChem results for this assay, the fact that it was selected for GPR151 screening—rather than the cyclohexyl or dimethoxyphenyl analogs—suggests a structure-based prioritization by the screening center . The GPR151 assay defines activity as ≥30% activation at 30 μM, and compounds meeting this threshold were classified as activators with follow-up EC50 determination [2].

GPCR screening Orphan receptor GPR151 Habenula Neuropsychiatric disorders

STAT3 Inhibition: Comparative Data from Structurally Simplified Furan-Quinazolinone Analog

A structurally related but simplified analog, 3-(furan-2-ylmethyl)quinazolin-4-one (BDBM43553, CID 332456), which retains the furan-2-ylmethyl-quinazolinone core but lacks the acetyl-glycinamide extension, was tested in a PubChem cell-based STAT3 activation assay and exhibited an IC50 of 5.66 μM (5,660 nM) [1]. The target compound, N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide, extends this core with an acetyl-glycinamide linker terminated by a second furan-2-ylmethyl amide, adding 2 additional H-bond donors and increasing the molecular weight from 226.23 to 340.33 Da [2]. This structural extension increases TPSA from ~52 Ų to 104 Ų and is predicted to alter STAT3 binding mode or introduce additional target interactions not accessible to the simpler quinazolinone [2]. No head-to-head STAT3 comparison data exist, but the scaffold elaboration suggests that the glycinamide-extended compound may exhibit divergent target selectivity or potency that cannot be extrapolated from the simpler analog's IC50.

STAT3 inhibition Quinazolinone scaffold Structure-activity relationship Oncology

Multi-Assay Screening Deployment Profile: GPR151, FBW7, and MITF Screens Versus Single-Target Analogs

The target compound was deployed across three distinct high-throughput screening campaigns at The Scripps Research Institute: (1) a cell-based GPR151 activator primary assay (PubChem AID 1508602), (2) an AlphaScreen-based FBW7 activator assay (AID 1259310), and (3) an AlphaScreen-based MITF inhibitor assay (AID 1259374) . This multi-assay deployment contrasts with the more narrowly screened N-cyclohexyl and N-(2,4-dimethoxyphenyl) analogs, which are predominantly referenced for single-target or single-class activity (e.g., anticancer or anti-inflammatory) without the same breadth of publicly documented HTS exposure [1]. The compound's presence in three mechanistically distinct screens—GPCR signaling (GPR151), E3 ubiquitin ligase activation (FBW7), and transcription factor inhibition (MITF)—suggests that the furan-2-ylmethyl glycinamide scaffold may function as a privileged chemotype with multi-target potential, though no potency or activity classification data are publicly disclosed for any of these assays .

High-throughput screening Multi-target profiling Orphan GPCR Ubiquitin ligase Transcription factor

Verified Application Scenarios for N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide Based on Available Evidence


Orphan GPCR GPR151 Chemical Probe Development and Habenula-Targeted Neuroscience Research

This compound is directly relevant for laboratories pursuing small-molecule modulator discovery for GPR151, an orphan GPCR enriched in the habenula complex with demonstrated roles in nicotine dependence, addiction, depression, and schizophrenia [1]. The compound was specifically included in the Scripps GPR151 high-throughput primary activator screen (AID 1508602) alongside structurally diverse chemotypes, confirming its selection as a candidate GPR151 modulator scaffold. Researchers requiring a GPR151-active chemical probe should request the compound with re-screening data or plan to re-assay it, as the publicly available results do not disclose potency. Its low computed XLogP3 (0.2) and high TPSA (104 Ų) predict favorable aqueous solubility for cell-based neuroscience assays, potentially reducing DMSO-related artifacts in neuronal culture systems.

Quinazolinone-Glycinamide Scaffold Diversification for Multi-Target Kinase or Transcription Factor Screening Libraries

The compound's deployment across three mechanistically distinct HTS assays—GPR151 (GPCR), FBW7 (E3 ubiquitin ligase), and MITF (transcription factor)—supports its use as a scaffold-diversification element in medium-to-high-throughput screening libraries targeting diverse protein classes [1]. Its furan-2-ylmethyl substitution provides a heteroaromatic alternative to the saturated cyclohexyl or electron-rich dimethoxyphenyl variants commonly found in commercial quinazolinone-glycinamide collections. The combination of a privileged quinazolinone core with a flexible glycinamide linker and a terminal furan ring creates a chemotype that spans both aromatic and hydrogen-bonding interaction space, potentially engaging targets not addressed by simpler quinazolinone analogs such as 3-(furan-2-ylmethyl)quinazolin-4-one [2].

Physicochemical Comparator in ADME/PK Profiling Studies of Glycinamide-Containing Heterocycles

The compound's distinctive computed physicochemical profile—XLogP3 0.2, TPSA 104 Ų, 5 H-bond acceptors, 6 rotatable bonds—places it near the boundary of Lipinski-compliant chemical space with notably low lipophilicity [1]. This profile is unusual within the 4-oxoquinazolin-glycinamide series, where cyclohexyl and aryl-substituted analogs typically exhibit XLogP3 values >1.5. The compound therefore serves as a low-logP control or comparator in ADME panels investigating the impact of terminal substituent polarity on solubility, permeability, metabolic stability, and plasma protein binding within this chemotype class. Its physicochemical properties are fully characterized (PubChem computed), enabling computational modelers to benchmark in silico predictions against experimental ADME data once generated.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.